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Glycerol-d5 α,α'-Diallyl Ether

Cat. No.: B1156138
M. Wt: 177.25
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Description

Contextualization within Deuterated Organic Compounds and Isotopic Labeling Strategies

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same number of protons. synmr.in Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used for this purpose. scielo.org.mx The substitution of hydrogen with deuterium creates a deuterated compound, such as Glycerol-d5 α,α'-Diallyl Ether. scielo.org.mxnih.gov

The significance of using deuterated compounds in research is multifaceted:

Mechanistic Elucidation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower reaction rate if this bond is broken during a reaction. This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to determine whether a C-H bond cleavage is a rate-determining step in a reaction mechanism. scielo.org.mx

Analytical Standards: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov Since their chemical properties are nearly identical to their non-deuterated counterparts, they behave similarly during sample preparation and analysis, but their different mass allows them to be distinguished, ensuring high accuracy in quantification. nih.gov

Metabolic and Pharmacokinetic Studies: By introducing deuterated molecules into biological systems, scientists can trace the metabolic fate of drugs and other compounds. synmr.in The deuterium label acts as a tracer, helping to identify metabolites and understand pathways of absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org

Structural Analysis: In techniques like NMR spectroscopy and neutron scattering, selective deuteration can simplify complex spectra or alter scattering properties, providing clearer insights into molecular structure and dynamics. synmr.in

Glycerol-d5 α,α'-Diallyl Ether, with five deuterium atoms on its glycerol (B35011) core, is a prime example of a molecule designed for such advanced isotopic labeling strategies. clearsynth.com

Significance of Allyl Ether Moieties in Polymer Chemistry and Organic Synthesis

The two α,α'-diallyl ether groups are critical to the compound's functionality. Allyl groups (CH₂=CH-CH₂-) are highly versatile in organic chemistry and materials science. nih.gov

In polymer chemistry , polymers containing allyl functional groups are of significant interest. researchgate.net These groups can:

Act as Monomers: The double bond in the allyl group can participate in polymerization reactions. researchgate.net Glycerol α,α'-Diallyl Ether, being a diallyl monomer, can be used to form cross-linked polymer networks. alfa-chemistry.comtcichemicals.com

Enable Post-Polymerization Modification: The allyl group's double bond is a reactive handle that can be modified after a polymer has been formed. A prominent example is the thiol-ene "click" reaction, a highly efficient and specific reaction between a thiol and an alkene (like an allyl group), which is used to attach various functional molecules to a polymer chain. osti.gov This allows for the creation of advanced materials with tailored properties. nih.govresearchgate.net

Influence Polymer Properties: The incorporation of allyl ethers can act as a retarder or transfer agent in certain radical polymerizations, affecting the reaction rate and the molecular weight of the resulting polymer. researchgate.net

In organic synthesis , allyl ethers are valuable intermediates. The allyl group is often used as a protecting group for alcohols because it is stable under many reaction conditions but can be selectively removed when needed. The double bond also allows for a wide range of chemical transformations.

Research Trajectories for Glycerol-d5 α,α'-Diallyl Ether in Contemporary Science

The specific research applications for Glycerol-d5 α,α'-Diallyl Ether stem from its dual nature as both a deuterated molecule and a diallyl-functionalized glycerol derivative. Current and potential research trajectories include:

Internal Standards for Analytical Chemistry: The most direct application is as a stable isotope-labeled internal standard for the precise quantification of its non-deuterated analogue, Glycerol α,α'-Diallyl Ether. biomart.cnimpurity.com This is crucial in studies where the concentration of the non-deuterated compound needs to be monitored accurately, for instance, in biological matrices or as a residual monomer in a polymer product. chiron.no

Probes in Metabolic Research: There is documented use of Glycerol α,α'-Diallyl Ether in the preparation of polyalcohols being investigated as potential oral antihyperlipidemic agents. biomart.cnimpurity.com The deuterated version, Glycerol-d5 α,α'-Diallyl Ether, would be an invaluable tool in such research to trace the metabolic pathway and breakdown of these glycerol-ether-based compounds within a biological system. asm.org

Mechanistic Studies in Polymerization: In the synthesis of polymers using Glycerol α,α'-Diallyl Ether as a monomer or cross-linker, the deuterated analogue can be used to study the reaction kinetics and mechanism. The kinetic isotope effect could reveal details about the role of the glycerol backbone's C-H (or C-D) bonds during the polymerization process.

Advanced Materials Science: In materials science, particularly in studies using neutron scattering, the difference in neutron scattering length between hydrogen and deuterium is significant. Polymers synthesized using Glycerol-d5 α,α'-Diallyl Ether could be analyzed to gain detailed information about polymer chain conformation and dynamics that would be inaccessible with the non-deuterated version.

Scope and Objectives of Academic Investigations into this Compound

Academic investigations into Glycerol-d5 α,α'-Diallyl Ether are sharply focused and method-driven. The primary objectives are to leverage its isotopic label and functional groups to gain deeper chemical and biological insights.

The scope of these investigations includes:

Synthesis and Characterization: Developing efficient and high-purity methods for the synthesis of Glycerol-d5 α,α'-Diallyl Ether.

Analytical Method Development: Establishing and validating analytical methods that use the compound as an internal standard for quantifying glycerol ethers in complex samples. nih.gov

Biochemical and Metabolic Studies: Using the compound as a tracer to map the metabolic fate and biological activity of glycerol ether lipids. synmr.in

Polymer and Materials Science: Incorporating the molecule into polymer structures to study reaction mechanisms, polymer architecture, and material properties through advanced spectroscopic and scattering techniques. osti.gov

The overarching goal is to use this precisely engineered molecule as a sophisticated tool to answer fundamental questions in analytical chemistry, biochemistry, and polymer science that are difficult or impossible to address with its non-labeled counterpart.

Data Tables

Table 1: Physicochemical Properties of Glycerol-d5 α,α'-Diallyl Ether and its Non-Deuterated Analogue

PropertyGlycerol-d5 α,α'-Diallyl EtherGlycerol α,α'-Diallyl Ether
Synonyms 1,3-Bis(allyloxy)-2-propanol-d5; Glycerol 1,3-Diallyl Ether-d5 clearsynth.com1,3-Diallyloxy-2-propanol; GDAE alfa-chemistry.comtcichemicals.com
Molecular Formula C₉H₁₁D₅O₃ clearsynth.comC₉H₁₆O₃ alfa-chemistry.comcymitquimica.com
Molecular Weight 177.25 g/mol clearsynth.com172.22 g/mol alfa-chemistry.comcymitquimica.com
CAS Number Not Available clearsynth.com17018-07-4 alfa-chemistry.comcymitquimica.com
Appearance Data not availableColorless to Almost Colorless Clear Liquid alfa-chemistry.comtcichemicals.com
Boiling Point Data not available106 °C / 6 mmHg alfa-chemistry.com
Flash Point Data not available100 °C alfa-chemistry.com
Refractive Index Data not available1.45 alfa-chemistry.com
Specific Gravity Data not available0.98 alfa-chemistry.com

Table 2: Summary of Research Applications and Objectives

Research AreaApplication of Glycerol-d5 α,α'-Diallyl EtherScientific Objective
Analytical Chemistry Stable Isotope-Labeled Internal StandardTo achieve high accuracy and precision in the quantification of Glycerol α,α'-Diallyl Ether via mass spectrometry. nih.gov
Biochemistry / Metabolism Metabolic TracerTo elucidate the metabolic pathways, distribution, and fate of glycerol ether-based compounds in biological systems. synmr.inimpurity.com
Polymer Chemistry Labeled Monomer / Cross-linkerTo investigate polymerization kinetics and mechanisms via the Kinetic Isotope Effect (KIE). scielo.org.mx
Materials Science Component for Neutron Scattering StudiesTo probe the structure and dynamics of polymers at the molecular level. synmr.in

Properties

Molecular Formula

C₉H₁₁D₅O₃

Molecular Weight

177.25

Synonyms

1,3-Bis(2-propenyloxy)-2-propanol-d5;  1,3-Bis(allyloxy)-2-propanol-d5;  1,3-Bis(allyloxy)-2-propanol-d5;  1,3-Diallyloxy-2-propanol-d5;  4,8-Dioxa-6-hydroxy-1,10-undecadiene-d5;  Glycerol 1,3-Diallyl Diether-d5;  Glycerol 1,3-Diallyl Ether-d5

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Glycerol D5 α,α Diallyl Ether

Deuterated Glycerol (B35011) Intermediates as Starting Materials for Synthesis

The foundation for synthesizing Glycerol-d5 α,α'-diallyl ether lies in the preparation of high-purity deuterated glycerol. The isotopic labeling of the glycerol backbone is the critical first step, dictating the final isotopic composition of the target molecule.

Glycerol-d5, where five of the non-hydroxyl hydrogen atoms are replaced with deuterium (B1214612), is the key precursor. While glycerol is abundant as a byproduct of biodiesel production, the synthesis of its deuterated isotopologue requires specific chemical or biological routes. researchgate.netmdpi.com

Common industrial synthesis of non-deuterated glycerol often starts from propylene (B89431). kumarmetal.com These routes, including those proceeding via acrolein or propylene oxide, can be adapted for deuteration. kumarmetal.com For example, key steps such as reduction or hydration can be performed using deuterium-donating reagents.

Another powerful method for producing deuterated molecules is through biological systems. Microorganisms, such as specific strains of Escherichia coli, can be cultured in media where heavy water (D₂O) replaces normal water and a deuterated carbon source (like deuterated glycerol itself) is provided. arxiv.orgnih.gov This approach allows for the biosynthesis of a wide range of fully or partially deuterated compounds. By evolving strains of E. coli to tolerate and grow rapidly in deuterium-based minimal media, the efficiency of producing deuterated proteins and other biomolecules, including polyols, can be substantially improved. nih.gov

The choice of synthetic route depends on the desired level of deuteration, cost, and available starting materials. For Glycerol-d5 specifically, where the carbon-bound hydrogens are substituted, chemical synthesis methods are often employed to achieve precise isotopic placement.

The utility of Glycerol-d5 α,α'-diallyl ether in scientific research is directly tied to the isotopic purity of its deuterated glycerol precursor. High deuterium enrichment is essential for applications where the deuterium signal is being specifically monitored, or where the absence of proton signals is required.

Commercially available Glycerol-d5 typically features high isotopic enrichment, often specified as 98 atom % D or higher. aip.orgsigmaaldrich.com This level of purity ensures that the vast majority of the glycerol molecules in the sample are the desired d5 isotopologue. The chemical purity is also a critical factor, with typical values of 99% or greater. aip.orgsigmaaldrich.com

Achieving high isotopic enrichment involves careful control over the synthetic process and the purity of the deuterium source (e.g., D₂O or deuterium gas). metsol.com The measurement of deuterium enrichment is a crucial quality control step. Techniques like gas chromatography combustion isotope ratio mass spectrometry (GCC-IRMS) are used to measure very low levels of deuterium incorporation with high accuracy and precision. metsol.com Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for confirming the positions and extent of deuterium labeling within the molecule. diabetesjournals.org

The table below summarizes typical specifications for a Glycerol-d5 precursor.

ParameterSpecificationSource
Isotopic Purity 98 atom % D aip.orgsigmaaldrich.com
Chemical Purity 99% (CP) aip.orgsigmaaldrich.com
Molecular Formula C₃H₃D₅O₃ labshake.com
Molecular Weight 97.12 g/mol sigmaaldrich.com
Deuterium Positions 1,1,2,3,3-d5 sigmaaldrich.com

Etherification Strategies for α,α'-Diallylation

Once the Glycerol-d5 precursor is obtained, the next step is the selective etherification of the primary hydroxyl groups at the α and α' (or 1 and 3) positions with allyl groups.

The Williamson ether synthesis is a robust and widely used method for preparing ethers, making it a primary choice for the diallylation of Glycerol-d5. masterorganicchemistry.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com

The general steps for this synthesis applied to Glycerol-d5 are:

Deprotonation: The hydroxyl groups of Glycerol-d5 are deprotonated using a strong base, such as sodium hydride (NaH), to form a deuterated glyceroxide alkoxide. youtube.comkhanacademy.org This step generates the nucleophile required for the subsequent reaction.

Nucleophilic Attack: The resulting alkoxide attacks an allyl halide (e.g., allyl bromide or allyl chloride). The halide acts as the leaving group. youtube.com

To achieve selective diallylation at the primary (1,3) positions, the greater reactivity of the primary hydroxyl groups compared to the secondary hydroxyl group is exploited. Reaction conditions can be tuned to favor the formation of the α,α'-diallyl ether over the tri-allyl ether.

The reaction mechanism can be summarized as follows: (HOCD₂)₂CDOH + 2 NaH → (NaOCD₂)₂CDOH + 2 H₂ (NaOCD₂)₂CDOH + 2 CH₂=CHCH₂Br → (CH₂=CHCH₂OCD₂)₂CDOH + 2 NaBr

Because the reaction follows an SN2 pathway, primary alkyl halides like allyl bromide are ideal substrates, minimizing competing elimination reactions. masterorganicchemistry.comwikipedia.org

While the Williamson synthesis is effective, catalytic methods offer alternative routes that can provide advantages in terms of efficiency and environmental impact. The etherification of glycerol can be catalyzed by various heterogeneous and homogeneous catalysts. mdpi.com

Acid catalysts, such as zeolites, metal oxides, and heteropoly acids, are effective in promoting the etherification of glycerol with alcohols or olefins. mdpi.comresearchgate.net For diallylation, allyl alcohol could be used as the reagent in the presence of an acid catalyst. The reaction would proceed through the dehydration of glycerol and subsequent reaction with allyl alcohol. Rhenium derivatives have also been shown to catalyze the conversion of glycerol to allyl alcohol, which could be a component of a one-pot synthesis strategy. rsc.orgrsc.org

Base-catalyzed etherification is another viable route. mdpi.com Alkali metal-exchanged zeolites (e.g., XZ-M where M = Li, Na, or K) have been used as basic heterogeneous catalysts for the self-etherification of glycerol to form diglycerol (B53887) and triglycerol. mdpi.com A similar catalytic system could be adapted for the reaction of Glycerol-d5 with an allyl source.

The primary challenge in catalytic systems is achieving high selectivity for the desired α,α'-diallyl ether product while minimizing the formation of mono-allyl ether, tri-allyl ether, and other side products. mdpi.com

Optimization of Reaction Conditions for Improved Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of Glycerol-d5 α,α'-diallyl ether and ensuring high selectivity for the 1,3-disubstituted product. Key parameters that can be adjusted include temperature, reaction time, catalyst choice, and the molar ratio of reactants.

In the context of glycerol etherification, studies have shown that increasing reaction temperature and time generally leads to higher glycerol conversion. mdpi.com However, extended reaction times or excessively high temperatures can also promote the formation of undesired oligomers or side products. mdpi.commdpi.com For instance, in the base-catalyzed self-etherification of glycerol, an optimal temperature of 280 °C and a reaction time of 2 hours were identified to maximize the yield of diglycerol and triglycerol while suppressing oligomer formation. mdpi.com

The following table illustrates how reaction parameters can be optimized, based on findings from related glycerol etherification studies.

ParameterConditionEffect on Yield and SelectivitySource
Temperature Increasing from 260 to 290 °CIncreases glycerol conversion but can decrease selectivity for specific ethers by promoting oligomerization at higher temperatures. mdpi.com
Reaction Time Increasing timeGenerally increases conversion, but prolonged time can lead to the formation of higher molecular weight byproducts. mdpi.commdpi.com
Catalyst Loading Increasing from 1 to 5 wt. %Higher catalyst amount increases conversion, but an optimal loading exists to balance activity and selectivity. mdpi.com
Reactant Molar Ratio Varying Glycerol:Alcohol ratioA higher alcohol ratio can drive the reaction towards completion and favor the formation of more highly substituted ethers. mdpi.com
Additives Addition of inhibitors (e.g., NaHSO₄)Can moderate catalyst activity to suppress the formation of oligomers and improve selectivity for desired di- and tri-glycerols. mdpi.com

By carefully controlling these parameters, the synthesis of Glycerol-d5 α,α'-diallyl ether can be fine-tuned to achieve a high yield of the desired product with excellent purity.

Purification and Isolation Techniques for Research-Grade Glycerol-d5 α,α'-Diallyl Ether

Obtaining research-grade Glycerol-d5 α,α'-diallyl ether necessitates a rigorous purification process to remove unreacted starting materials, by-products, and any residual solvent. The purity of the final compound is critical for its intended applications, particularly in analytical and tracer studies where impurities could interfere with the results. A combination of purification techniques is often employed to achieve the desired level of purity.

Initial Work-up and Extraction

Following the synthesis, a preliminary purification is performed during the work-up procedure. This typically involves:

Quenching: Careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride to neutralize any remaining reactive reagents.

Solvent Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent. researchgate.net The choice of solvent is crucial and is based on the product's solubility and the ease of solvent removal.

Washing: The organic layer is washed with brine (a saturated aqueous solution of sodium chloride) to remove the majority of water and water-soluble by-products.

Drying: The organic extract is dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water.

Chromatographic Purification

For achieving high purity, column chromatography is a standard and effective technique.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like glycerol ethers.

Mobile Phase (Eluent): A mixture of non-polar and polar solvents is used as the eluent. The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. A common eluent system for ethers is a mixture of hexane (B92381) and ethyl acetate (B1210297), with the proportion of ethyl acetate being gradually increased to elute the product.

Fraction Collection: The eluent is passed through the silica gel column, and fractions are collected. Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Distillation

Vacuum distillation can be employed for the purification of liquid products that are thermally stable at elevated temperatures. wikipedia.org

Principle: By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.

Procedure: The crude product is heated under reduced pressure, and the vapor is collected and condensed. Impurities with significantly different boiling points can be effectively separated.

Solvent Extraction

Liquid-liquid extraction can be used to remove specific types of impurities. researchgate.net For instance, washing the crude product with a solvent in which the impurities are highly soluble but the product is not can be an effective purification step.

Characterization of Purity

The purity of the isolated Glycerol-d5 α,α'-diallyl ether is confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and assess for the presence of proton-containing impurities. Deuterium NMR (²H NMR) can be used to confirm the positions of deuteration.

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to confirm the incorporation of deuterium.

Gas Chromatography (GC): Can be used to determine the percentage purity of the final product.

The following tables summarize the key aspects of the purification and isolation techniques.

Table 1: Purification Techniques for Research-Grade Glycerol-d5 α,α'-Diallyl Ether

Technique Description Key Parameters
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase. Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient
Vacuum Distillation Purification based on differences in boiling points at reduced pressure. Pressure, Temperature

| Solvent Extraction | Separation based on differential solubility of components in two immiscible liquid phases. | Choice of Solvents, pH |

Table 2: Analytical Techniques for Purity Assessment

Technique Information Obtained
NMR Spectroscopy Structural confirmation, identification of impurities.
Mass Spectrometry Molecular weight confirmation, isotopic enrichment.

| Gas Chromatography | Percentage purity. |

Spectroscopic Characterization and Elucidation of Deuteration Effects in Glycerol D5 α,α Diallyl Ether

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule. For isotopically labeled compounds like Glycerol-d5 α,α'-Diallyl Ether, specific NMR techniques are employed to confirm the success of the deuteration and to study its effects on the molecule's spectroscopic properties.

Deuterium (B1214612) (²H) NMR is a direct method for observing the deuterium nuclei within a molecule, offering unambiguous confirmation of isotopic labeling. nih.gov In the case of Glycerol-d5 α,α'-Diallyl Ether, the glycerol (B35011) backbone is expected to be perdeuterated. The ²H NMR spectrum would therefore be expected to show distinct signals corresponding to the deuterium atoms at the C1, C2, and C3 positions of the glycerol moiety.

The chemical shifts in ²H NMR are identical to those in ¹H NMR. The presence of signals in the regions characteristic of glycerol backbone protons confirms that deuteration has occurred at these specific sites. The integration of these signals can also provide a quantitative measure of the deuterium incorporation at each position. For Glycerol-d5 α,α'-Diallyl Ether, one would anticipate signals for the -CD₂- and -CD- groups of the glycerol backbone, confirming the D5 labeling.

Table 1: Hypothetical ²H NMR Data for Glycerol-d5 α,α'-Diallyl Ether

PositionExpected Chemical Shift (δ, ppm)MultiplicityAssignment
Glycerol C1, C3~3.5-3.6Singlet-O-CD₂-Allyl
Glycerol C2~3.8-4.0Singlet-CD(OH)-

The substitution of hydrogen with deuterium induces noticeable changes in both ¹H and ¹³C NMR spectra. saudijournals.comunl.pt

¹H NMR: The most apparent effect in the ¹H NMR spectrum of Glycerol-d5 α,α'-Diallyl Ether is the disappearance of signals corresponding to the glycerol backbone protons. This simplification of the spectrum allows for an unobstructed view of the signals from the α,α'-diallyl ether groups. The absence of complex splitting patterns that would arise from coupling to the glycerol protons confirms the successful deuteration of the backbone.

¹³C NMR: In the ¹³C NMR spectrum, the carbons directly bonded to deuterium exhibit two key changes. First, the resonance signals are split into multiplets due to one-bond carbon-deuterium (¹³C-²H) coupling. A CD group will appear as a triplet, and a CD₂ group will appear as a quintet. Second, an isotopic shift, typically a small upfield shift (0.1-0.5 ppm), is often observed for the deuterated carbon atom and sometimes for adjacent carbons. This perturbation is a direct consequence of the heavier deuterium isotope. pitt.edu

Relaxation times are also affected; deuteration typically leads to longer relaxation times for neighboring protons and carbons, a phenomenon leveraged in advanced NMR experiments on larger molecules. unl.pt

Table 2: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts for Glycerol α,α'-Diallyl Ether and its d5-Isotopologue

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (in ¹³C)
Glycerol α,α'-Diallyl EtherGlycerol C1, C3~3.5~72.5Singlet
Glycerol C2~3.9~70.5Singlet
Allyl -CH₂-~4.0~72.0Singlet
Allyl =CH-~5.9~134.5Singlet
Allyl =CH₂~5.2, ~5.3~117.0Singlet
Glycerol-d5 α,α'-Diallyl EtherGlycerol C1, C3Absent~72.3 (Isotopic Shift)Quintet
Glycerol C2Absent~70.3 (Isotopic Shift)Triplet
Allyl -CH₂-~4.0~72.0Singlet
Allyl =CH-~5.9~134.5Singlet
Allyl =CH₂~5.2, ~5.3~117.0Singlet

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks. In Glycerol-d5 α,α'-Diallyl Ether, COSY would be used to confirm the connectivity within the allyl groups, showing cross-peaks between the olefinic protons (=CH- and =CH₂) and the allylic methylene protons (-O-CH₂-).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each of the protonated carbons in the two diallyl ether substituents.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For this molecule, the key correlation would be between the allylic methylene protons (-O-CH₂-) and the deuterated C1 and C3 carbons of the glycerol backbone. This observation provides conclusive evidence that the diallyl ether groups are attached to the deuterated glycerol core.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, making it ideal for confirming the elemental composition and isotopic enrichment of a sample.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.govresearchgate.net For Glycerol-d5 α,α'-Diallyl Ether, HRMS is used to verify the incorporation of five deuterium atoms by comparing the measured exact mass with the theoretical mass. researchgate.net The mass difference between the deuterated and non-deuterated compounds should correspond precisely to the mass of five deuterium atoms minus five protium atoms. HRMS can also be used to assess isotopic purity by analyzing the relative intensities of the H/D isotopologue ions. nih.gov

Table 3: Theoretical Exact Mass Calculation

Compound Formula Theoretical Exact Mass (m/z) for [M+H]⁺
Glycerol α,α'-Diallyl EtherC₉H₁₆O₃173.1172
Glycerol-d5 α,α'-Diallyl EtherC₉H₁₁D₅O₃178.1486

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. nih.gov For ether-linked glycerolipids, common fragmentation pathways involve the cleavage of the ether bonds. researchgate.netnih.gov

In the MS/MS analysis of Glycerol-d5 α,α'-Diallyl Ether, the fragmentation would help confirm the location of the deuterium labels. For instance, the neutral loss of an allyl group or an allyloxy radical would result in fragment ions that retain the d5-glycerol core. The masses of these fragments would be 5 Da higher than the corresponding fragments from the non-deuterated analogue, confirming that the deuterium atoms are located on the glycerol backbone and not on the allyl groups. researchgate.net

Table 4: Hypothetical Key Fragment Ions in MS/MS Analysis of [M+H]⁺

Fragment Ion Proposed Structure Expected m/z (Non-deuterated) Expected m/z (d5-Deuterated)
[M - C₃H₅]⁺Loss of an allyl radical132.0754137.1068
[M - C₃H₅O]⁺Loss of an allyloxy radical115.0705120.1019
[C₆H₉O₂]⁺Fragment from loss of allyloxy-propanol113.0603113.0603
[C₃H₂D₅O₂]⁺Deuterated glycerol backbone fragmentN/A82.0734

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For Glycerol-d5 α,α'-diallyl ether, these techniques are instrumental in identifying key functional groups and understanding the conformational effects imposed by its flexible backbone and the isotopic labeling of the glycerol unit.

The spectrum of Glycerol-d5 α,α'-diallyl ether is a composite of vibrations from its three main structural components: the diallyl ether functional groups, the central deuterated glycerol backbone, and the ether (C-O-C) linkages.

Allyl Group Vibrations: The two allyl groups (–CH₂–CH=CH₂) give rise to several strong and characteristic bands. The unsaturated vinyl C=C stretching vibration typically appears as a sharp band in the 1640-1650 cm⁻¹ region in both FTIR and Raman spectra. The sp² C-H stretching vibrations of the vinyl group are observed at wavenumbers above 3000 cm⁻¹, generally in the 3010-3090 cm⁻¹ range. Additionally, out-of-plane C-H bending vibrations (wagging) of the vinyl group produce strong absorptions in the 910-1000 cm⁻¹ region.

Ether Linkage Vibrations: The C-O-C ether linkages are characterized by strong stretching vibrations. Due to the coupling of vibrations within the molecule, ethers typically exhibit a strong, broad absorption band in the fingerprint region of the FTIR spectrum, generally between 1050 and 1150 cm⁻¹. pressbooks.publibretexts.org This band is a result of the asymmetric C-O-C stretching mode and is one of the most prominent features in the infrared spectrum of ethers.

Deuteration Effects on the Glycerol Backbone: The most distinctive feature in the vibrational spectrum of Glycerol-d5 α,α'-diallyl ether arises from the isotopic substitution of hydrogen with deuterium on the glycerol backbone (–CD₂–CD–CD₂–). This substitution significantly alters the vibrational frequencies of the C-H bonds.

The stretching frequency of a bond is approximately proportional to √(k/μ), where k is the force constant and μ is the reduced mass of the atoms involved. When hydrogen (mass ≈ 1 amu) is replaced by deuterium (mass ≈ 2 amu), the reduced mass of the C-D system is nearly twice that of the C-H system. This leads to a predictable shift of the stretching frequency to a lower wavenumber by a factor of approximately 1/√2 (≈ 0.71).

Consequently, while typical sp³ C-H stretching vibrations occur between 2850 and 3000 cm⁻¹, the C-D stretching vibrations of the deuterated glycerol backbone are expected to appear in a less congested region of the spectrum, approximately between 2100 and 2250 cm⁻¹. researchgate.net Similarly, C-D bending (scissoring) and wagging modes will be shifted to lower frequencies compared to their C-H counterparts. For instance, the CD₂ scissoring mode in deuterated glycerol has been observed near 1204 cm⁻¹. researchgate.net These distinct C-D vibrational bands provide a clear spectroscopic marker for the deuterated portion of the molecule, allowing for precise conformational and dynamic studies of the glycerol backbone without interference from the C-H signals of the allyl groups.

The following table summarizes the expected key vibrational bands for Glycerol-d5 α,α'-diallyl ether.

Table 1: Expected Vibrational Modes for Glycerol-d5 α,α'-diallyl Ether

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity (FTIR) Expected Intensity (Raman)
3010-3090 Vinyl (=C-H) Stretching Medium Medium
2850-2960 Allyl (-CH₂-) Asymmetric & Symmetric Stretching Strong Strong
2100-2250 Deuterated Glycerol (-CD-, -CD₂-) Asymmetric & Symmetric Stretching Strong Strong
1640-1650 Alkene (C=C) Stretching Medium, Sharp Strong, Sharp
1410-1460 Allyl (-CH₂-) / Vinyl (=CH₂) Bending (Scissoring/Deformation) Medium Medium
~1204 Deuterated Glycerol (-CD₂-) Bending (Scissoring) Medium Weak
1050-1150 Ether (C-O-C) Asymmetric Stretching Strong, Broad Weak

X-ray Diffraction Studies of Crystalline Forms (if applicable)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique relies on the scattering of X-rays by the ordered arrangement of atoms within a crystal lattice, producing a unique diffraction pattern that can be used to solve the crystal structure.

For Glycerol-d5 α,α'-diallyl ether, the application of single-crystal X-ray diffraction is contingent upon the ability to grow a suitable single crystal of the compound. As a functionalized glycerol derivative, it is likely a liquid or a low-melting solid at ambient temperature, which precludes analysis by standard single-crystal XRD techniques under such conditions.

If the compound were to be crystallized, likely through low-temperature cryocrystallography techniques, XRD analysis could provide invaluable insights. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles. This information would allow for the direct visualization of the molecule's preferred conformation in the solid state, including the orientation of the two allyl ether side chains relative to the central glycerol backbone.

Furthermore, crystallographic data would detail the intermolecular interactions, such as van der Waals forces or potential weak C-D···O hydrogen bonds, that govern the packing of molecules in the crystal lattice. Such data would be crucial for understanding the material's bulk properties and for validating computational models of its structure and dynamics.

To date, no publicly available crystal structure for Glycerol-d5 α,α'-diallyl ether or its non-deuterated analogue has been deposited in crystallographic databases. Therefore, this section remains speculative pending the successful crystallization and diffraction analysis of the compound. Should a crystalline form be obtained, the key parameters determined would be compiled as shown in the hypothetical data table below.

Table 2: Hypothetical Crystallographic Data for Glycerol-d5 α,α'-diallyl Ether

Parameter Value
Chemical Formula C₉H₉D₅O₃
Formula Weight 177.25 g/mol
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined

Mechanistic Investigations and Reactivity of Glycerol D5 α,α Diallyl Ether

Deuterium (B1214612) Isotope Effects in Reaction Kinetics and Mechanisms

The study of deuterium isotope effects is a cornerstone in the field of physical organic chemistry for determining the mechanisms of chemical reactions. By replacing hydrogen with deuterium at specific positions in a molecule, changes in reaction rates can be observed, which in turn provide information about the transition state of the rate-determining step.

The substitution of deuterium for hydrogen at the α-position of the allyl group can significantly impact the rate of this chain transfer step. Due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, the abstraction of a deuterium atom is slower. This phenomenon, known as a primary kinetic isotope effect (KIE), leads to a decrease in the rate of degradative chain transfer. wikipedia.org

Studies on analogous systems, such as the radical polymerization of allyl acetate (B1210297), have demonstrated a significant KIE upon deuteration of the α-position. In these studies, the rate of polymerization of the deuterated monomer was found to be 1.93 to 2.89 times faster than that of the non-deuterated counterpart. researchgate.net This increase in rate is a direct consequence of the suppression of the chain-terminating hydrogen (or in this case, deuterium) abstraction. researchgate.net Consequently, the average molecular weight of the resulting polymer was also observed to be significantly higher (2.38 times greater) for the deuterated monomer. researchgate.net

Table 1: Expected Kinetic Isotope Effects in the Radical Polymerization of Allyl Ethers

Parameter Non-Deuterated Allyl Ether α-Deuterated Allyl Ether Expected KIE (kH/kD) Consequence of Deuteration
Rate of Polymerization Slower Faster > 1 Increased polymerization rate
Rate of Chain Transfer Faster Slower > 1 Reduced degradative chain transfer

Deuterium labeling is an invaluable technique for tracing the pathways of atoms and functional groups during a chemical reaction. In the context of Glycerol-d5 α,α'-Diallyl Ether, the deuterium atoms on the glycerol (B35011) backbone can be used to investigate potential rearrangement or scrambling reactions that might occur under certain reaction conditions.

While specific studies on deuterium label scrambling for this particular compound are not prevalent in the literature, the principles of isotopic labeling experiments can be applied. For instance, in rearrangement reactions, the position of the deuterium labels in the product can reveal the nature of the intermediates and the transition states involved. If, for example, a reaction were to proceed through a symmetrical intermediate, a statistical distribution of the deuterium labels in the final product would be expected.

Isotopic labeling can also be employed to study exchange processes, such as the exchange of protons (or deuterons) with the solvent or other reagents. In the case of Glycerol-d5 α,α'-Diallyl Ether, the stability of the C-D bonds on the glycerol backbone under various reaction conditions can be assessed by monitoring for any H-D exchange. The absence of such exchange would indicate that the glycerol backbone remains intact and does not participate in proton transfer reactions during the process being studied. The use of techniques like NMR and mass spectrometry is crucial for determining the location and extent of isotopic labeling in both reactants and products. researchgate.netnih.gov

Polymerization and Cross-linking Reactions Involving Allyl Moieties

The two allyl groups in Glycerol-d5 α,α'-Diallyl Ether make it a difunctional monomer capable of participating in various polymerization and cross-linking reactions. The resulting polymers can have unique properties due to the presence of the deuterated glycerol backbone.

Free radical polymerization is a common method for polymerizing allyl monomers. However, as mentioned previously, the polymerization of allyl ethers is often complicated by degradative chain transfer. tandfonline.com This leads to the formation of low molecular weight polymers. The general mechanism for the free radical polymerization of a diallyl monomer like Glycerol-d5 α,α'-Diallyl Ether involves initiation, propagation, and termination steps. A key feature is the cyclopolymerization, where the propagating radical attacks the second allyl group within the same monomer unit, leading to the formation of cyclic repeating units in the polymer chain. e3s-conferences.org

The rate of free radical polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com For diallyl monomers, the polymerization kinetics can be complex due to the competition between intermolecular propagation and intramolecular cyclization.

Table 2: General Kinetic Parameters in Free Radical Polymerization

Kinetic Step Rate Equation Description
Initiation Ri = 2 * f * kd * [I] Rate of formation of primary radicals
Propagation Rp = kp * [M•] * [M] Rate of monomer addition to the growing chain

Where [I] is the initiator concentration, [M] is the monomer concentration, [M•] is the radical concentration, f is the initiator efficiency, and kd, kp, and kt are the rate constants for decomposition, propagation, and termination, respectively.

While free radical polymerization is common, other polymerization methods can also be employed for diallyl ethers, though each presents its own set of challenges and opportunities.

Anionic Polymerization: This method is generally not effective for allyl ethers. The initiator, typically a strong nucleophile, can deprotonate the acidic α-hydrogens of the allyl group, leading to termination or side reactions rather than polymerization. du.edu.eg

Cationic Polymerization: Traditional cationic polymerization of allyl ethers is also challenging. The propagating carbocation can be stabilized by the formation of a stable π-allyl cation through the loss of a proton from the α-position, which effectively terminates the chain growth. d-nb.infotandfonline.com However, a novel approach involving a tandem isomerization/cationic polymerization has been developed. In this method, a transition metal catalyst first isomerizes the allyl ether to a more reactive propenyl ether, which then readily undergoes cationic polymerization. tandfonline.com

Coordination Polymerization: This has emerged as a successful strategy for the polymerization of diallyl ether. d-nb.infonih.gov Palladium-based catalysts, in particular, have been shown to effectively catalyze the insertion polymerization of diallyl ether. nih.govthieme-connect.com This method can lead to the formation of high molecular weight polymers with a microstructure consisting of cyclic ether repeat units. d-nb.infonih.gov The mechanism involves the coordination of the allyl group to the metal center, followed by insertion into the metal-alkyl bond. The presence of the second allyl group in diallyl ether has been found to enhance the rate of polymerization compared to mono-allyl ethers by altering the regioselectivity of the insertion and preventing the formation of unreactive chelate complexes. d-nb.infothieme-connect.com The deuterium labeling in Glycerol-d5 α,α'-Diallyl Ether could serve as a useful tool for detailed mechanistic studies of these complex coordination-insertion polymerization processes.

The difunctional nature of Glycerol-d5 α,α'-Diallyl Ether makes it an excellent cross-linking agent for the formation of polymer networks. When copolymerized with monofunctional monomers, it can introduce cross-links that lead to the formation of insoluble, three-dimensional networks.

Hydrogels are a specific class of polymer networks that are highly swollen with water. The glycerol moiety in Glycerol-d5 α,α'-Diallyl Ether is hydrophilic, which can contribute to the water-absorbing capacity of the resulting hydrogel. The synthesis of hydrogels from diallyl monomers can be achieved through various polymerization techniques, most commonly free radical polymerization in an aqueous solution. mdpi.com

Table 3: Compounds Mentioned in the Article

Compound Name
Glycerol-d5 α,α'-Diallyl Ether
Allyl acetate

Addition Reactions Across the Allyl Double Bonds

The two allyl groups of Glycerol-d5 α,α'-diallyl ether are rich in electron density, making them susceptible to a variety of addition reactions. These transformations are foundational for converting the ether into more complex and functionalized molecules.

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For diallyl ethers, this reaction can proceed on one or both allyl moieties, yielding mono- or di-aldehydes. The reaction is typically catalyzed by transition metal complexes, most notably those of rhodium and cobalt. rsc.org Rhodium-based catalysts are often preferred due to their high activity under milder conditions of temperature and pressure. illinois.edu

The mechanism, as described by the Heck and Breslow cycle, involves the formation of a rhodium-hydride species which coordinates to the alkene. illinois.edu Subsequent migratory insertion can lead to either a linear or a branched rhodium-alkyl intermediate. rsc.org Carbon monoxide insertion followed by hydrogenolysis releases the aldehyde product and regenerates the active catalyst. illinois.edu In the case of Glycerol-d5 α,α'-diallyl ether, each allyl group can be converted into a linear 3-formylpropyl ether or a branched 2-formylpropyl ether. nih.gov

The regioselectivity (linear vs. branched product) is a critical aspect of hydroformylation and can be controlled by the choice of ligands on the metal catalyst, as well as reaction parameters such as temperature and syngas (CO/H₂) pressure. researchgate.net A subsequent catalytic transformation often paired with hydroformylation is the hydrogenation of the newly formed aldehydes to produce primary alcohols. This tandem "hydrohydroxymethylation" process converts the allyl groups directly into hydroxybutyl and hydroxymethylpropyl ethers, respectively. nih.gov A study on the related isosorbide diallyl ether using a rhodium/amine catalytic system demonstrated high conversion to the corresponding bis-primary alcohols. nih.gov

Table 1: Representative Conditions for the Reductive Hydroformylation of a Diallyl Ether System
Catalyst SystemConditionsSubstrateKey OutcomesReference
Rh(acac)(CO)₂ / Triethylamine (TEA)80 °C, 80 bar CO/H₂ (1:1), TolueneIsosorbide Diallyl EtherUp to 100% conversion of allyl groups. Yields of primary alcohols reached 87%, with bis-primary alcohol yields up to 79%. nih.gov nih.gov
RhH(CO)(PPh₃)₃60-80 °C, ~55 bar H₂/CO (1:1)Allyl AlcoholHigh conversion, with regioselectivity influenced by ligands. Bidentate phosphine ligands favored linear products. researchgate.net researchgate.net

Epoxidation, the formation of a three-membered cyclic ether (epoxide), is a common and useful transformation of alkenes. The allyl groups of Glycerol-d5 α,α'-diallyl ether can be readily epoxidized using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction is stereospecific, proceeding via a concerted "butterfly" transition state where the oxygen atom is delivered to one face of the double bond. masterorganicchemistry.com This results in a syn-addition of the oxygen atom relative to the plane of the former double bond. wikipedia.org The presence of the ether oxygen and the central hydroxyl group in the substrate can influence the facial selectivity of the epoxidation through hydrogen bonding, which directs the oxidant to a specific face of the alkene. wikipedia.orgorganic-chemistry.org

Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a vicinal diol. This can be achieved through two primary stereochemical pathways:

Syn-dihydroxylation : This is typically accomplished using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation. wikipedia.orgorganic-chemistry.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. libretexts.org

Anti-dihydroxylation : This pathway involves a two-step process. First, the alkene is epoxidized as described above. Second, the resulting epoxide is opened via acid-catalyzed hydrolysis. The nucleophilic attack by water occurs from the face opposite the epoxide oxygen, resulting in the formation of an anti-diol. libretexts.org

The deuterium labeling on the glycerol backbone (C1, C2, and C3 positions) is not expected to have a significant kinetic isotope effect (DIE) on these reactions. libretexts.org The C-D bonds are not broken during the rate-determining steps of epoxidation or dihydroxylation, so the reaction rates should be nearly identical to the non-deuterated analogue. libretexts.org The d5-labeling serves purely as a tracer to follow the glycerol backbone through synthetic sequences. nih.gov

Table 2: Common Reagents for Epoxidation and Dihydroxylation of Allyl Ethers
TransformationReagent(s)Stereochemical Outcome
Epoxidationm-CPBASyn-addition of oxygen across the double bond
Syn-Dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂OSyn-addition of two hydroxyl groups
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺Anti-addition of two hydroxyl groups

Rearrangement Reactions and Isomerization Pathways of Diallyl Ether Systems

Diallyl ether systems are prone to thermally or catalytically induced rearrangement and isomerization reactions. A primary pathway is the base-catalyzed isomerization of the terminal allyl (prop-2-en-1-yl) groups into the thermodynamically more stable internal propenyl (prop-1-en-1-yl) isomers. acs.org This transformation is often a prerequisite for subsequent pericyclic reactions. Various bases can effect this isomerization, with the choice of base and solvent influencing the reaction rate and the ratio of (Z)- to (E)-propenyl ether products. researchgate.netacs.org

Once an allyl propenyl ether (an allyl vinyl ether) is formed, it can undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement known as the Claisen rearrangement. organic-chemistry.orgwikipedia.org This concerted, intramolecular process proceeds through a cyclic six-membered transition state, resulting in the formation of a γ,δ-unsaturated carbonyl compound. libretexts.orglibretexts.org The reaction involves the breaking of a C-O bond and the formation of a C-C bond. libretexts.org For a diallyl ether system, an initial isomerization of one allyl group to a propenyl group, followed by heating, can lead to a Claisen rearrangement, yielding a functionalized aldehyde or ketone. Such cascade reactions, combining isomerization with a Claisen rearrangement, have been developed using base-mediated protocols. researchgate.net

Table 3: Conditions for Isomerization and Rearrangement of Allyl Ethers
Reaction TypeCatalyst/ReagentTypical ConditionsProduct TypeReference
IsomerizationPotassium tert-butoxide (KOtBu) in DMSORoom temperature to moderate heatPropenyl ether acs.org
Isomerization-Claisen CascadeBase (e.g., KOtBu)Heating required for rearrangement stepγ,δ-Unsaturated carbonyl compound researchgate.net
Claisen RearrangementThermal (uncatalyzed)High temperatures (>150 °C)γ,δ-Unsaturated carbonyl compound wikipedia.orgorganicreactions.org

Catalytic Transformations of Glycerol-d5 α,α'-Diallyl Ether in Organic Synthesis

The array of catalytic transformations applicable to Glycerol-d5 α,α'-diallyl ether makes it a highly versatile building block in organic synthesis. The ability to selectively functionalize the allyl groups opens pathways to a diverse range of molecules with tailored properties.

The products of hydroformylation and subsequent reduction—diols—are particularly valuable. These diols can serve as monomers for the synthesis of polyesters and polyurethanes, incorporating the deuterated glycerol core into the polymer backbone. mdpi.com Similarly, the diols resulting from syn- or anti-dihydroxylation can be used in polymerization or as chiral synthons for fine chemical synthesis.

The epoxidized derivatives are also powerful intermediates. The strained three-membered ring can be opened by a wide variety of nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This is a common strategy in the synthesis of functional polymers and specialty chemicals. researchgate.net

Furthermore, rearrangement reactions provide access to γ,δ-unsaturated carbonyl compounds, which are themselves important substrates for further transformations, such as aldol reactions or conjugate additions. The catalytic functionalization of Glycerol-d5 α,α'-diallyl ether, therefore, represents a powerful platform for creating complex, isotopically labeled molecules for use in mechanistic studies, materials science, and as tracers in biological systems.

Applications of Glycerol D5 α,α Diallyl Ether in Advanced Materials Science and Organic Synthesis Research

Monomer for Deuterated Polymer Synthesis

The incorporation of deuterium (B1214612) into polymers offers significant advantages for their characterization, particularly in nuclear magnetic resonance (NMR) spectroscopy and neutron scattering studies. Glycerol-d5 α,α'-diallyl ether serves as a valuable monomer for the synthesis of polymers with deuterium specifically located on the glycerol (B35011) backbone.

Development of Polymers with Enhanced NMR Visibility for Structural and Dynamic Studies

Deuterium (²H) NMR spectroscopy is a powerful technique for probing the local environment and dynamics of polymer chains. By selectively replacing protons (¹H) with deuterons, researchers can significantly simplify complex ¹H NMR spectra and gain more precise structural and dynamic information. The use of Glycerol-d5 α,α'-diallyl ether as a monomer allows for the synthesis of polymers where the glycerol moiety is specifically deuterated. This targeted labeling enhances the visibility of these segments in ²H NMR experiments, enabling detailed studies of their mobility and conformation within the polymer matrix.

For instance, in complex polymer architectures, determining the dynamics of specific segments can be challenging. By synthesizing a polymer with a deuterated glycerol core derived from Glycerol-d5 α,α'-diallyl ether, researchers can isolate the NMR signal from this part of the molecule and study its relaxation behavior. This provides insights into the local viscosity, segmental motions, and the effects of neighboring chemical groups on the dynamics of the glycerol unit.

Table 1: Hypothetical ²H NMR Relaxation Times for Polymers Synthesized with and without Glycerol-d5 α,α'-Diallyl Ether

Polymer SampleDeuterated MonomerT1 Relaxation Time (ms) of Glycerol BackboneT2 Relaxation Time (ms) of Glycerol BackboneInterpretation
Polymer ANoneNot directly measurableNot directly measurableOverlapping proton signals obscure detailed analysis.
Polymer BGlycerol-d5 α,α'-Diallyl Ether25025Allows for precise measurement of segmental dynamics, indicating a relatively mobile glycerol core.
Polymer CGlycerol-d5 α,α'-Diallyl Ether (in a rigid matrix)5005Longer T1 and shorter T2 suggest restricted motion of the glycerol unit due to the rigid polymer matrix.

This table presents hypothetical data to illustrate the utility of deuterium labeling in NMR studies.

Applications in Neutron Scattering Studies of Polymer Dynamics and Morphology

Neutron scattering is a premier technique for studying the structure and dynamics of polymers over a wide range of length and time scales. The significant difference in the neutron scattering length between hydrogen and deuterium provides a unique contrast-matching capability. By selectively deuterating parts of a polymer system, researchers can highlight specific components or domains in neutron scattering experiments.

When Glycerol-d5 α,α'-diallyl ether is used to synthesize a polymer, the deuterated glycerol units provide a strong contrast against a protonated polymer matrix or solvent in small-angle neutron scattering (SANS) experiments. This allows for the precise determination of the spatial distribution and aggregation of these glycerol-containing segments. In studies of polymer blends or block copolymers, this selective deuteration can be used to elucidate the morphology of the different phases.

Quasielastic neutron scattering (QENS) can be employed to study the dynamics of the deuterated glycerol segments. The incoherent scattering from the deuterons provides information about their self-diffusion and localized motions, offering insights into the microscopic dynamics of the polymer that are often inaccessible by other techniques.

Cross-linking Agent for Polymeric Materials

The diallyl functionality of Glycerol-d5 α,α'-diallyl ether makes it an effective cross-linking agent. When incorporated into a polymer matrix, the two allyl groups can participate in polymerization or post-polymerization reactions to form a three-dimensional network structure. The deuterium labeling of the cross-linker provides a unique handle to study the structure and properties of these networks.

Creation of Deuterated Polymer Networks with Tunable Properties

The introduction of cross-links into a polymer system dramatically alters its physical and mechanical properties, transforming a viscous liquid or a thermoplastic solid into a thermoset material with enhanced strength, thermal stability, and solvent resistance. By using Glycerol-d5 α,α'-diallyl ether as a cross-linking agent, deuterated polymer networks can be created. The properties of these networks, such as their swelling behavior, mechanical modulus, and glass transition temperature, can be tuned by varying the concentration of the deuterated cross-linker.

The ability to create networks with a known concentration of deuterated cross-links is particularly valuable for fundamental studies aimed at understanding the relationship between network structure and material properties.

Investigation of Cross-link Density Effects on Material Performance

The density of cross-links is a critical parameter that governs the performance of a polymer network. Techniques such as swelling experiments, mechanical testing, and dynamic mechanical analysis are commonly used to estimate the average cross-link density. However, these methods often provide bulk-averaged information and may not capture the heterogeneity of the network structure.

The use of Glycerol-d5 α,α'-diallyl ether as a cross-linking agent, in conjunction with techniques like solid-state NMR and neutron scattering, offers a powerful approach to probe the local environment and distribution of cross-links. Solid-state ²H NMR can provide information about the mobility of the deuterated cross-link junctions, which is directly related to the local network connectivity. SANS can be used to study the spatial distribution of the deuterated cross-links, providing insights into the homogeneity of the network.

Table 2: Hypothetical Correlation between Cross-link Density and Material Properties in a Deuterated Polymer Network

SampleConcentration of Glycerol-d5 α,α'-Diallyl Ether (mol%)Swelling Ratio in TolueneYoung's Modulus (MPa)Glass Transition Temperature (°C)
Network 118.52.145
Network 254.215.865
Network 3102.145.390

This table presents hypothetical data illustrating how tuning the concentration of a deuterated cross-linking agent can systematically alter the properties of a polymer network.

Precursor for Functional Organic Molecules and Intermediates

Beyond its applications in polymer science, the chemical structure of Glycerol-d5 α,α'-diallyl ether makes it a versatile precursor for the synthesis of a variety of functional organic molecules and intermediates. The presence of two reactive allyl groups and a central hydroxyl group, along with the deuterium-labeled glycerol backbone, offers multiple avenues for chemical modification.

The allyl groups can undergo a wide range of transformations, including epoxidation, dihydroxylation, ozonolysis, and metathesis, to introduce new functional groups. The hydroxyl group can be esterified, etherified, or oxidized to further modify the molecule. The deuterated glycerol core serves as a stable isotopic label that can be tracked through multi-step synthetic sequences, aiding in mechanistic studies and metabolic pathway elucidation.

For example, the epoxidation of the allyl groups followed by ring-opening reactions can lead to the synthesis of deuterated polyethers with tailored functionalities. Alternatively, the ozonolysis of the double bonds can yield deuterated aldehydes, which can be further elaborated into more complex molecules. The ability to synthesize these deuterated building blocks is of great importance for research in areas such as medicinal chemistry and biochemistry, where isotopically labeled compounds are essential for a variety of analytical and diagnostic applications.

Synthesis of Novel Glycerol-d5 Derivatives for Research

The presence of allyl groups in Glycerol-d5 α,α'-Diallyl Ether provides reactive sites for a variety of chemical transformations, making it a valuable precursor for the synthesis of novel deuterated molecules for research purposes. The allyl groups can undergo polymerization and other chemical modifications to create specialized materials and compounds.

The synthesis of polymers with allyl functionality is a significant area of research in biomedicine. Methods such as ring-opening polymerization, anionic ring-opening polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP) are commonly employed to create polymers from allyl-terminated monomers. nih.gov For instance, poly(allyl glycidyl ether) can be synthesized via anionic ring-opening polymerization and subsequently used as a macroinitiator for further polymerization, leading to copolymers with free allyl functional groups. nih.gov These allyl groups can be further functionalized through methods like thiol-ene click reactions.

While specific research detailing the synthesis of novel derivatives directly from Glycerol-d5 α,α'-Diallyl Ether is not extensively documented in publicly available literature, the known reactivity of its non-deuterated counterpart suggests its potential as a building block for creating deuterated polymers and other complex molecules. The introduction of deuterium can be particularly useful in materials science for techniques like neutron scattering, which can provide detailed information about the structure and dynamics of polymer chains. The interest in developing new methods for deuterium labeling of biomolecules is a growing field, suggesting a potential future for precursors like Glycerol-d5 α,α'-Diallyl Ether.

Table 1: Potential Polymerization Methods for Glycerol-d5 α,α'-Diallyl Ether

Polymerization MethodDescriptionPotential Application of Deuterated Polymer
Ring-Opening Polymerization (ROP)A chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer to form a longer polymer.Synthesis of deuterated polyesters and polyethers for studying polymer morphology and dynamics.
Reversible Addition-Fragmentation Chain Transfer (RAFT)A type of living polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.Creation of well-defined deuterated block copolymers for self-assembly studies.
Thiol-Ene "Click" ReactionA highly efficient and specific reaction between a thiol and an alkene (the allyl group).Post-polymerization modification to introduce specific deuterated functional groups onto a polymer backbone.

Deuterated Probes for Reaction Mechanism Elucidation in Complex Chemical Systems

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. wikipedia.org By replacing specific hydrogen atoms with deuterium in a reactant molecule, chemists can follow the deuterium label in the products to understand bond-breaking and bond-forming steps.

The etherification of glycerol is a significant industrial process, and understanding its mechanism is crucial for optimizing catalyst performance and product selectivity. mdpi.com Reaction mechanisms for glycerol etherification can proceed through various pathways, including those involving alcohol solvents, olefin solvents, or solvent-free conditions. mdpi.com For instance, in base-catalyzed glycerol etherification, a hydroxyl group is deprotonated, and the resulting alkoxide attacks another glycerol molecule. mdpi.com

While direct studies employing Glycerol-d5 α,α'-Diallyl Ether to elucidate these mechanisms are not prominent in the available literature, the principle of using deuterated compounds for such purposes is well-established. For example, isotopic labeling with ¹⁸O has been used to determine the mechanism of ether cleavage with hydrogen iodide. stackexchange.com Similarly, deuterated tracers like ²H₅-glycerol have been validated for studying glycerol metabolism in humans, demonstrating the utility of deuterium labeling in tracking metabolic pathways. nih.gov

The use of Glycerol-d5 α,α'-Diallyl Ether as a probe could potentially answer specific questions about the etherification process. For instance, by tracking the deuterium atoms, researchers could investigate the possibility of intra- or intermolecular hydrogen transfer steps during the reaction. The kinetic isotope effect, where the C-D bond breaks more slowly than a C-H bond, could also be exploited to identify the rate-determining step of a reaction.

Table 2: Potential Mechanistic Studies Using Glycerol-d5 α,α'-Diallyl Ether

Research QuestionHow Deuterated Probe Could Be UsedExpected Outcome
Does intermolecular hydrogen exchange occur during glycerol etherification?Reacting Glycerol-d5 α,α'-Diallyl Ether with a non-deuterated alcohol and analyzing the deuterium distribution in the products and unreacted starting materials.Detection of deuterium in the non-deuterated alcohol would indicate intermolecular hydrogen exchange.
What is the rate-determining step in a specific etherification reaction?Comparing the reaction rates of Glycerol-d5 α,α'-Diallyl Ether and its non-deuterated counterpart under identical conditions.A significant difference in reaction rates (a kinetic isotope effect) would suggest that the breaking of a C-D bond is involved in the rate-determining step.
Which hydroxyl group is preferentially involved in the initial reaction step?By selectively placing the deuterium label on specific positions of the glycerol backbone and analyzing the product distribution.Identification of the primary reaction site based on the retention or loss of the deuterium label in the final products.

Deuterated Standards for Analytical Chemistry Research

In analytical chemistry, particularly in techniques like mass spectrometry (MS), deuterated compounds serve as excellent internal standards. clearsynth.com An internal standard is a compound of known concentration that is added to an unknown sample to aid in the quantification of the analyte of interest. Deuterated internal standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts but can be distinguished by their higher mass. clearsynth.com

The use of deuterated internal standards offers several advantages in quantitative analysis:

Correction for Sample Loss: They can compensate for the loss of the analyte during sample preparation and injection.

Correction for Matrix Effects: In complex biological or environmental samples, other components (the matrix) can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard is affected by the matrix in a similar way to the analyte, it can be used to correct for these effects. clearsynth.com

Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, the accuracy and reproducibility of the measurement can be significantly improved. wisdomlib.org

While the use of Glycerol-d5 α,α'-Diallyl Ether as a specific internal standard is not widely reported, the general principle is broadly applied. For example, deuterated internal standards are used to quantify polycyclic aromatic hydrocarbons (PAHs) and plasticizers in environmental samples. wisdomlib.org The use of a deuterated derivatization agent can also be employed to synthesize internal standards for the quantification of various metabolites.

Given its structural similarity to other glycerol ethers and related compounds, Glycerol-d5 α,α'-Diallyl Ether could potentially be used as an internal standard for the quantification of its non-deuterated analog or other similar molecules in various matrices.

Table 3: Properties of an Ideal Deuterated Internal Standard

PropertyImportance
High Isotopic PurityMinimizes interference from the unlabeled analyte.
Chemical and Physical Similarity to AnalyteEnsures similar behavior during sample preparation, chromatography, and ionization.
Mass DifferenceSufficient mass difference to be clearly resolved from the analyte in the mass spectrometer.
StabilityShould not undergo deuterium-hydrogen exchange under analytical conditions.

Computational Chemistry and Theoretical Studies of Glycerol D5 α,α Diallyl Ether

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, energy levels, and electron density distribution.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the equilibrium geometry and vibrational modes of medium-sized organic molecules.

For Glycerol-d5 α,α'-Diallyl Ether, a DFT study would typically begin with geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d) or a more extensive basis set for higher accuracy. The optimization would yield precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is found, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to atomic positions, which provides the harmonic vibrational frequencies. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule's functional groups and are fundamental for interpreting infrared (IR) and Raman spectra. A key finding in the calculated vibrational spectrum of Glycerol-d5 α,α'-Diallyl Ether would be the significant shift of C-D and O-D vibrational modes to lower frequencies compared to their C-H and O-H counterparts due to the heavier mass of deuterium (B1214612). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Table 1: Predicted Geometrical Parameters and Vibrational Frequencies for Glycerol-d5 α,α'-Diallyl Ether using DFT
ParameterPredicted ValueDescription
Bond Lengths (Å)
C-O (ether)1.42 ÅCentral glycerol (B35011) ether linkages
C=C (allyl)1.34 ÅAllyl group double bond
C-D (backbone)1.10 ÅDeuterated carbon-hydrogen bond
O-D (hydroxyl)0.97 ÅDeuterated hydroxyl bond
**Bond Angles (°) **
C-O-C (ether)112.5°Angle of the ether linkage
C-C=C (allyl)122.0°Angle within the allyl group
Vibrational Frequencies (cm⁻¹)
ν(C=C)~1645 cm⁻¹Allyl C=C stretching mode
ν(C-D)~2100-2250 cm⁻¹C-D stretching modes on the glycerol backbone
ν(O-D)~2700 cm⁻¹O-D stretching mode of the hydroxyl group
ν(C-O)~1100 cm⁻¹Ether C-O stretching mode

Note: These values are representative and would be determined precisely in a specific DFT calculation.

While DFT is highly effective, ab initio (from first principles) methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy for calculating reaction energetics, albeit at a greater computational expense.

Table 2: Hypothetical Energetics for an Isomerization Reaction of Glycerol-d5 α,α'-Diallyl Ether
SpeciesMethod/Basis SetRelative Energy (kcal/mol)Description
ReactantCCSD(T)/aug-cc-pVTZ0.0Ground state of the reactant molecule
Transition StateCCSD(T)/aug-cc-pVTZ+35.5Highest energy point on the reaction coordinate
ProductCCSD(T)/aug-cc-pVTZ-10.2Ground state of the product molecule
Calculated Parameters
Activation Energy (Ea)-35.5 kcal/molEnergy barrier for the forward reaction
Reaction Enthalpy (ΔH)--10.2 kcal/molOverall energy change of the reaction

Note: The values are illustrative for a potential rearrangement reaction and demonstrate the type of data generated from ab initio calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Glycerol-d5 α,α'-Diallyl Ether is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are the ideal computational tool for exploring this landscape. MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's dynamic behavior to be observed over time.

Furthermore, MD simulations can elucidate intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study solvation effects and the specific hydrogen bonding patterns between the molecule and the solvent.

Table 3: Key Dihedral Angles and Potential Conformers for Conformational Analysis
Dihedral AngleDescriptionCommon Rotamers
O-C1-C2-ODefines the glycerol backbone conformationgauche (g±), anti (a)
C1-C2-C3-ODefines the glycerol backbone conformationgauche (g±), anti (a)
C2-O-CH₂-CHOrientation of the allyl group relative to the backbonegauche (g±), anti (a)
O-CH₂-CH=CH₂Torsion within the allyl groupcis, trans

Note: The combination of these rotamers leads to a large number of possible conformers, whose relative populations would be determined via statistical analysis of the MD trajectory.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Modes)

Computational chemistry is widely used to predict spectroscopic parameters, which is essential for structure verification and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. After geometry optimization, a GIAO calculation is performed to compute the magnetic shielding tensors for each nucleus (¹H, ¹³C, and ²D). These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Such predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap.

Vibrational modes, as discussed in section 6.1.1, are a direct output of DFT frequency calculations. The computed frequencies and their corresponding intensities can be used to generate a theoretical IR or Raman spectrum. This allows for a direct comparison with experimental data, aiding in the identification of characteristic functional group vibrations, such as the C=C stretch of the allyl groups and the distinct C-D and O-D stretches resulting from isotopic labeling.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)
Atom PositionPredicted ¹³C ShiftPredicted ¹H Shift
C=C H₂ (allyl)~117 ppm~5.2 ppm
C =CH₂ (allyl)~135 ppm~5.9 ppm
C H₂-O (allyl)~72 ppm~4.0 ppm
C H-OD (backbone)~78 ppmDeuterated
C H₂-O (backbone)~70 ppmDeuterated

Note: Chemical shifts are highly sensitive to the molecular conformation and solvent. Predicted values are typically averaged over the most stable conformers.

Modeling of Polymerization Processes and Network Formation for Deuterated Monomers

The two allyl groups in Glycerol-d5 α,α'-Diallyl Ether make it a potential monomer for polymerization and cross-linking. Computational modeling can provide critical insights into its polymerization behavior. DFT is used to study the reaction mechanisms of polymerization, which for allyl monomers can be complex. acs.orgacs.org

Theoretical studies can compare the energetics of different polymerization pathways, such as conventional free-radical addition versus a radical-mediated cyclization mechanism. acs.org Calculations can determine the activation energies for key steps:

Initiation: The reaction of an initiator with the monomer.

Propagation: The addition of a monomer to the growing polymer chain.

Chain Transfer: A common process in allyl polymerization that can limit molecular weight.

By modeling these elementary steps, researchers can understand the monomer's reactivity, its tendency to form cross-linked networks, and the likely structure of the resulting polymer. For deuterated monomers, these models also help in understanding how isotopic substitution might subtly influence reaction rates.

Table 5: Hypothetical Activation Energies for Polymerization Steps
Reaction StepMechanismCalculated Ea (kcal/mol)Implication
PropagationFree-Radical Addition12.5Direct addition to the double bond
Intramolecular CyclizationRadical Cyclization8.0Formation of a cyclic unit within the chain
Chain TransferH-abstraction from allyl group9.5A competitive, terminating reaction

Note: The relative energies determine the most probable reaction pathways and thus the final polymer architecture.

Theoretical Assessment of Deuteration Effects on Molecular Properties and Reaction Pathways

The substitution of hydrogen with deuterium in Glycerol-d5 α,α'-Diallyl Ether introduces subtle but computationally predictable changes in its properties and reactivity. The primary origin of these "isotope effects" is the difference in zero-point vibrational energy (ZPVE), which is lower for a C-D bond than for a C-H bond due to the greater mass of deuterium.

Kinetic Isotope Effects (KIEs): If a C-D bond is broken or formed in the rate-determining step of a reaction, a primary KIE is observed, where the deuterated compound reacts slower than its non-deuterated counterpart. princeton.edu For reactions involving Glycerol-d5 α,α'-Diallyl Ether where bonds to the deuterated backbone are not broken (e.g., reactions at the allyl groups), secondary KIEs would be expected. wikipedia.org These are smaller effects caused by changes in hybridization or steric demand between the reactant and the transition state. Computational models can predict the magnitude of KIEs by calculating the ZPVE of the reactant and the transition state for both the deuterated and non-deuterated species.

Structural and Thermodynamic Effects: Deuteration can cause minor changes in molecular structure, such as slightly shorter C-D bonds compared to C-H bonds. It also affects intermolecular interactions; for instance, hydrogen bonds (or deuterium bonds) involving D₂O are slightly stronger than those in H₂O. nih.gov MD simulations can be used to probe how these subtle changes influence the bulk properties, conformational preferences, and interactions with other molecules. nih.govrsc.org

Table 6: Summary of Predicted Deuteration Effects
Property/ProcessType of Isotope EffectPredicted OutcomeComputational Method
Vibrational FrequenciesSpectroscopicLower frequencies for C-D and O-D modesDFT Frequency Analysis
Reaction at Allyl GroupSecondary Kinetic Isotope Effect (SKIE)Minor change in reaction rate (kH/kD ≈ 1)DFT/Ab Initio Transition State Theory
Bond LengthsStructuralC-D bonds slightly shorter than C-H bondsDFT Geometry Optimization
Intermolecular H-bondingThermodynamicDeuterium bonds may be slightly strongerMolecular Dynamics (MD)

Analytical Methodologies for Glycerol D5 α,α Diallyl Ether in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the chemical purity of Glycerol-d5 α,α'-Diallyl Ether and for analyzing complex mixtures in which it is a component. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS) for Purity and Composition

Gas chromatography-mass spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like Glycerol-d5 α,α'-Diallyl Ether. nih.govscielo.br In this method, the sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. scielo.br The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.gov

This technique is highly effective for:

Purity Assessment: GC can separate the main Glycerol-d5 α,α'-Diallyl Ether peak from volatile impurities, such as residual starting materials or byproducts from its synthesis.

Structural Confirmation: The mass spectrum provides a molecular fingerprint. For this compound, key fragments would be analyzed to confirm the diallyl ether structure and, crucially, the presence of the five deuterium (B1214612) atoms. The molecular ion peak (M+) would be expected at a higher mass-to-charge ratio compared to its non-deuterated analog. nih.gov

Compositional Analysis: In reaction mixtures, GC-MS can identify and quantify the monomer, its isomers (e.g., 1,2-diallyl ether vs. 1,3-diallyl ether), and related reaction products. scielo.brresearchgate.net

Table 1: Hypothetical GC-MS Data for a Sample of Glycerol-d5 α,α'-Diallyl Ether
Retention Time (min)Compound IdentityKey Mass Fragments (m/z)Purity (%)
8.45Glycerol-d5 α,α'-Diallyl Ether177 (M+), 120, 76, 62, 4198.5
6.21Allyl Glycidyl Ether (impurity)114, 99, 57, 430.8
9.12Glycerol-d5 (starting material)97, 78, 64, 480.7

High-Performance Liquid Chromatography (HPLC) for Non-volatile Impurities

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile or thermally unstable impurities. sigmaaldrich.comufl.edu HPLC separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase. sigmaaldrich.com Detection can be achieved through various means, including UV-Vis spectroscopy or mass spectrometry (LC-MS).

For Glycerol-d5 α,α'-Diallyl Ether, HPLC is particularly useful for detecting:

Polymeric residues: Oligomers or small polymers that may have formed during synthesis or storage.

High-molecular-weight additives: Stabilizers or inhibitors added to the monomer.

Degradation products: Non-volatile compounds resulting from decomposition.

Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for this type of analysis. The choice of solvent and gradient is critical for achieving good separation. elementlabsolutions.com For analytes lacking a UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be employed. researchgate.net

Table 2: Example HPLC Method Parameters for Impurity Profiling
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectorCAD or ELSD

Quantitative Analysis of Deuterium Incorporation and Isotopic Abundance

Verifying the extent and location of deuterium incorporation is critical for the utility of Glycerol-d5 α,α'-Diallyl Ether as an isotopic tracer. acs.org Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this analysis.

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the compound, confirming the incorporation of five deuterium atoms. The isotopic distribution pattern of the molecular ion cluster can be compared to theoretical models to quantify the percentage of molecules that are correctly labeled (D5), versus those with fewer deuteriums (D0 to D4) or excess deuterium (D6+). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In a fully deuterated glycerol (B35011) backbone, the corresponding proton signals would be absent. The presence of small residual peaks in these regions can be used to quantify the level of incomplete deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The chemical shifts in the ²H NMR spectrum confirm the positions of the deuterium atoms on the glycerol backbone. The integrated signal intensity provides a direct measure of the deuterium content at each labeled site.

¹³C NMR (Carbon-13 NMR): Carbon atoms bonded to deuterium exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to carbons bonded to protons. This provides further confirmation of the labeling positions. measurlabs.com

Characterization of Polymerization Products and Byproducts Derived from Deuterated Monomers

When Glycerol-d5 α,α'-Diallyl Ether is used as a monomer, a suite of analytical techniques is required to characterize the resulting polymers and any reaction byproducts. The deuterium labels are invaluable for mechanistic studies, allowing researchers to track the fate of the monomer unit within the polymer structure. resolvemass.canih.gov

Key characterization techniques include:

Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC separates polymer chains based on their hydrodynamic volume in solution, providing information on the molecular weight distribution (e.g., number-average molecular weight, Mn; weight-average molecular weight, Mw; and polydispersity index, PDI).

NMR Spectroscopy (¹H, ¹³C, ²H): NMR is a powerful tool for determining the polymer's microstructure. measurlabs.com For polymers derived from this deuterated monomer, NMR can elucidate how the monomer units are incorporated, identify end-groups, and detect structural changes or side reactions involving the glycerol backbone or allyl groups. acs.orguni-mainz.de

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in the polymer. The C-D bonds have characteristic vibrational frequencies that are distinct from C-H bonds, allowing for selective observation of the deuterated segments within the polymer structure. nih.gov

Development of In-situ Monitoring Techniques for Reactions Involving Glycerol-d5 α,α'-Diallyl Ether

In-situ monitoring techniques allow for real-time analysis of a chemical reaction as it proceeds, providing valuable kinetic and mechanistic data without the need for sampling. nih.govnih.gov For polymerization or other reactions involving Glycerol-d5 α,α'-Diallyl Ether, these methods can track monomer consumption, product formation, and the evolution of intermediates.

Promising in-situ techniques include:

In-situ NMR Spectroscopy: By placing a specialized NMR tube directly in the spectrometer's magnet and initiating the reaction within the tube (e.g., via photo-initiation or temperature change), the conversion of reactants to products can be monitored in real-time. uni-mainz.denih.gov The disappearance of monomer signals and the appearance of polymer signals can be integrated to determine reaction kinetics. uni-mainz.de

In-situ FTIR/Raman Spectroscopy: Using a probe immersed in the reaction vessel, vibrational spectra can be collected continuously. The decrease in the intensity of vibrational bands specific to the monomer's allyl groups (C=C stretch) and the increase in bands corresponding to the newly formed polymer backbone can be used to follow the reaction progress. researchgate.net The distinct C-D vibrational modes can also be tracked.

Reaction Calorimetry: This technique measures the heat generated or absorbed during a reaction. The rate of heat evolution is directly proportional to the reaction rate, providing a continuous profile of the reaction kinetics.

Table 3: Comparison of In-situ Monitoring Techniques
TechniqueInformation ProvidedAdvantagesLimitations
In-situ NMRStructural information, monomer conversion, kineticsHighly detailed structural dataRequires specialized equipment, relatively slow acquisition time
In-situ FTIR/RamanFunctional group changes, monomer conversion, kineticsFast acquisition, compatible with various reaction conditionsLess structural detail than NMR, potential for signal overlap
Reaction CalorimetryReaction rate, enthalpyDirect measure of reaction rate, scalableNo structural information

Future Directions and Emerging Research Avenues for Glycerol D5 α,α Diallyl Ether

Integration into Advanced Functional Materials and Nanomaterials

The molecular architecture of Glycerol-d5 α,α'-diallyl ether makes it an ideal candidate as a monomer or cross-linking agent for the synthesis of advanced functional polymers and nanomaterials. The glycerol (B35011) backbone is a well-established building block for biocompatible and biodegradable polymers, such as polyethers and polyesters, which are extensively researched for biomedical applications including drug delivery and tissue engineering. nih.govnih.gov The two allyl groups provide reactive sites for polymerization or for grafting onto other structures.

The key innovation offered by this molecule is the site-specific deuterium (B1214612) labeling on the glycerol core. When this monomer is polymerized, it creates a polymer with a selectively labeled backbone. This isotopic label acts as a silent, non-perturbative tag that can be precisely monitored using specialized analytical techniques.

Future Research Focus:

Synthesis of Labeled Hydrogels: The diallyl functionality can be used to form cross-linked polymer networks, or hydrogels. By using Glycerol-d5 α,α'-diallyl ether, the cross-linking points within the hydrogel would be isotopically labeled.

Development of Labeled Nanoparticles: The compound could be used in the synthesis of core-shell nanoparticles or other nanostructures, where the glycerol-d5 moiety can provide information about the core structure or its interaction with the shell.

Probing Polymer Dynamics: Techniques such as solid-state Deuterium Nuclear Magnetic Resonance (²H NMR) and Small-Angle Neutron Scattering (SANS) are exceptionally sensitive to the difference between hydrogen and deuterium. wikipedia.orgsine2020.eu By analyzing polymers made from Glycerol-d5 α,α'-diallyl ether, researchers can gain unprecedented insight into the mobility, orientation, and conformation of the glycerol segments within the polymer matrix. azimuth-corp.com This is critical for understanding and tuning the material's macroscopic properties, such as flexibility, thermal stability, and degradation behavior.

Research AreaPotential ApplicationAnalytical TechniqueInformation Gained
Labeled HydrogelsDrug delivery, tissue scaffoldingSolid-State ²H NMRMobility and environment of cross-linking points, water interaction
Deuterated PolymersAdvanced coatings, biodegradable plasticsSmall-Angle Neutron Scattering (SANS)Polymer chain conformation, phase separation in blends
Labeled NanomaterialsMedical imaging, targeted therapyNeutron ReflectometryStructure of surface layers, adsorption of biomolecules

Exploitation in Green Chemistry Methodologies and Sustainable Synthesis

Glycerol is a central platform molecule in green chemistry. As the primary byproduct of biodiesel production, it is an abundant, renewable, and inexpensive feedstock. bohrium.comdiplomatacomercial.com Utilizing glycerol to synthesize value-added chemicals and polymers is a key goal of sustainable industry, reducing reliance on petrochemicals. usask.cadigitellinc.comdigitellinc.com Glycerol-d5 α,α'-diallyl ether fits perfectly within this paradigm as a functional monomer derived from a sustainable source.

The future research in this area would not only involve the sustainable synthesis of the monomer itself but also leverage its isotopic label to refine and validate green chemical processes.

Key Research Avenues:

Sustainable Monomer Synthesis: Developing efficient, low-waste catalytic methods to produce Glycerol-d5 α,α'-diallyl ether from deuterated glycerol, potentially using green solvents or solvent-free conditions. ijarsct.co.inrsc.org

Mechanistic Studies of Sustainable Polymerization: The deuterium label can serve as a tracer to investigate the mechanisms of polymerization. For example, in ring-opening polymerization or other catalytic processes, the label can help determine the fate of the glycerol backbone and provide insights into reaction kinetics and catalyst efficiency. nih.govnih.gov

Biodegradation Pathway Analysis: For polymers designed to be biodegradable, understanding the degradation mechanism is crucial. By creating polymers from Glycerol-d5 α,α'-diallyl ether and subjecting them to environmental or enzymatic degradation, researchers can use techniques like Mass Spectrometry (MS) to track the labeled fragments. This would provide definitive evidence of the degradation pathway of the polymer backbone, helping to design materials with controlled and predictable environmental lifetimes.

Synergistic Research with Other Isotopic Labeling Strategies for Enhanced Probing

Isotopic labeling is a powerful tool for elucidating complex reaction mechanisms. chem-station.com While a single label (like deuterium) is informative, combining multiple isotopic labels in the same molecule can provide a much more detailed picture of chemical transformations.

The structure of Glycerol-d5 α,α'-diallyl ether is uniquely suited for such a dual-labeling strategy. The glycerol backbone is already labeled with deuterium (²H). The allyl groups provide a distinct chemical region where another stable isotope, such as Carbon-13 (¹³C), could be incorporated.

Prospective Dual-Labeling Studies:

Synthesis of Dual-Labeled Monomers: The primary research effort would be the chemical synthesis of Glycerol-d5 α,α'-Diallyl Ether-(allyl-¹³C_n). This molecule would carry ²H on its backbone and ¹³C at specific positions on one or both allyl chains.

Disentangling Complex Mechanisms: During a chemical reaction, such as a catalytic rearrangement or polymerization, the fate of the backbone and the functional groups could be tracked independently and simultaneously using multi-nuclear NMR spectroscopy (e.g., ²H and ¹³C NMR). nih.gov This would allow researchers to answer complex questions, such as:

Does the backbone fragment while the side chains react?

Do the two allyl groups react at the same rate?

How does the catalyst interact with different parts of the molecule?

Advanced Materials Characterization: In a polymer created from such a dual-labeled monomer, ²H NMR could report on the dynamics of the polymer backbone, while ¹³C NMR could simultaneously probe the structure and mobility of the side chains or cross-links. This synergistic approach would yield a far more complete understanding of the material's structure-property relationships than a single label could provide.

Development of Novel Catalytic Systems for its Transformations

The diallyl ether moiety is known to undergo a variety of useful chemical transformations in the presence of transition metal catalysts. researchgate.net These reactions include isomerization to propenyl ethers, Claisen rearrangement, and etherification. acs.orgorganic-chemistry.org Developing novel catalytic systems that can selectively and efficiently transform the allyl groups of Glycerol-d5 α,α'-diallyl ether is a rich area for future research.

The presence of the deuterium label on the glycerol backbone provides a powerful, and often underutilized, tool for mechanistic investigation of these new catalytic systems: the Kinetic Isotope Effect (KIE).

Future Catalysis Research:

Selective Functionalization: Designing catalysts (e.g., based on ruthenium, iridium, or palladium) that can selectively react with only one of the two allyl groups, or that can isomerize the double bonds with high stereoselectivity. sciencedaily.comrsc.org

Catalyst Mechanism Elucidation via KIE: A central question in catalysis is understanding the precise steps of the reaction mechanism. By comparing the reaction rates of Glycerol-d5 α,α'-diallyl ether with its non-deuterated (h5) analogue, researchers can determine if any C-H bonds on the glycerol backbone are broken in the rate-determining step of the reaction.

If the reaction with the d5 compound is significantly slower than the h5 compound (a primary KIE), it provides strong evidence that a C-H bond on the glycerol ring is involved in the mechanism, perhaps through an interaction with the catalyst.

If there is no rate difference, it suggests the catalyst interacts exclusively with the allyl groups, leaving the backbone intact.

Spectroscopic Monitoring: The deuterium atoms provide a "clean" spectroscopic window in the ¹H NMR spectrum, simplifying the analysis of complex reaction mixtures during catalyst screening and optimization.

Catalyst TypePotential TransformationMechanistic Question
Ruthenium-basedTandem isomerization/Claisen rearrangementDoes the catalyst coordinate to the glycerol hydroxyl group?
Palladium-basedReductive etherification, cross-couplingIs there intramolecular C-H activation on the backbone?
Iridium-basedStereoselective isomerization to trans-propenyl ethersWhat is the role of substrate directing groups?
Cobalt-basedZ-selective oxidative isomerizationHow does the oxidant interact with the substrate?

Potential as a Spectroscopic Probe for Complex Chemical and Biological Systems

One of the most exciting future applications of Glycerol-d5 α,α'-diallyl ether is its use as a molecular probe. In complex environments such as polymer matrices, cell membranes, or protein solutions, the ¹H NMR spectra are often crowded and difficult to interpret. Deuterium labeling offers a solution. The ²H nucleus has a distinct NMR signal and its properties are highly sensitive to its local environment, specifically its orientation and motional freedom. nih.gov

By incorporating Glycerol-d5 α,α'-diallyl ether into a larger system, the d5-glycerol segment becomes a reporter group. Researchers can monitor the ²H NMR signal to learn about the location and behavior of the probe.

Prospective Applications as a Probe:

Probing Polymer Network Dynamics: After polymerization, the d5-glycerol units are locked into the polymer network as cross-links. Solid-state ²H NMR can measure the residual quadrupolar splitting, which directly reports on the motional restriction of these cross-linking points. wikipedia.org This can provide information on properties like network homogeneity, swelling behavior in solvents, and the onset of thermal transitions (e.g., the glass transition temperature).

Investigating Biomolecule-Material Interactions: The molecule could be functionalized and attached to a surface or nanoparticle. The interaction of this functionalized material with proteins or other biomolecules could induce changes in the mobility of the d5-glycerol probe, which would be detectable by ²H NMR.

Studying Lipid Bilayer Dynamics: By synthesizing a lipid analogue with a Glycerol-d5 α,α'-diallyl ether headgroup, the probe could be inserted into a lipid bilayer, a model for a cell membrane. ²H NMR could then be used to report on the probe's orientation and dynamics, providing insights into membrane fluidity, phase behavior, and the effects of membrane-active drugs. nih.gov

This approach transforms the molecule from a simple building block into an active tool for investigating the molecular dynamics of complex systems.

Q & A

Basic Questions

Q. What are the established synthesis methods for glycerol α,α'-diallyl ether, and how can they be optimized for isotopic labeling (e.g., deuterated forms)?

  • Methodological Answer : The synthesis typically involves catalytic open-loop reactions. For example, allyl glycidyl ether reacts with excess allyl alcohol using a strong acid ion exchange resin-supported SnCl₄ catalyst, followed by distillation for purification . Alternative routes include allyl alcohol and chlorohydrin etherification . For deuterated analogs (e.g., glycerol-d5), isotopic labeling would require deuterated starting materials (e.g., D₂O or deuterated allyl alcohol) and careful control of reaction conditions to minimize proton exchange.

Q. Which analytical techniques are most reliable for characterizing glycerol α,α'-diallyl ether purity and structural confirmation?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection is standard for purity assessment (>98% GC) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms allyl ether linkages and stereochemistry. Refractive index (1.45) and specific gravity (0.98) provide supplementary physical data . For deuterated forms, mass spectrometry (MS) or ²H-NMR would validate isotopic incorporation.

Q. What safety protocols are critical when handling glycerol α,α'-diallyl ether in laboratory settings?

  • Methodological Answer : Due to skin (H315) and eye irritation (H319), wear nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. Store at <15°C in amber glass to prevent peroxide formation . Contaminated clothing should be removed immediately and washed .

Q. How can experimental reproducibility be ensured in studies involving diallyl ether derivatives?

  • Methodological Answer : Follow replication guidelines such as those in the EU Tobacco Directive (Tables 5-6), which specify minimum replication numbers for statistical validity . For catalytic studies, control variables like catalyst loading, temperature, and solvent purity. Document batch-specific GC/NMR data to account for lot-to-lot variability .

Advanced Research Questions

Q. How does the reactivity of glycerol α,α'-diallyl ether compare to allyl alcohol in nickel-catalyzed α-allylation reactions?

  • Methodological Answer : Diallyl ether exhibits higher reactivity than allyl alcohol due to its electron-rich allyl groups. In Ni-catalyzed reactions, diallyl ether achieves comparable reaction rates at half the concentration of allyl alcohol, suggesting superior electrophilicity . Optimize catalyst systems (e.g., Ni/ligand ratios) and monitor byproducts from self-etherification .

Q. How can discrepancies between computational predictions and experimental results for diallyl ether reactivity be resolved?

  • Methodological Answer : Use the energetic span model to bridge computational (e.g., DFT) and experimental kinetics. This model accounts for turnover-determining intermediates and transition states, aligning computed activation energies with observed rate constants . Validate with isotopic tracer studies (e.g., deuterated substrates) to probe mechanistic pathways .

Q. What role does glycerol α,α'-diallyl ether play in synthesizing high-performance polymer networks?

  • Methodological Answer : As a crosslinker in thiol-ene networks, it enhances thermal stability and mechanical strength in poly(imide ester) films. Co-polymerize with tetrakis(3-mercaptopropionate) (PETMP) and UV initiators (e.g., TPO-L) for photopatternable substrates . Adjust stoichiometry (5% excess allyl groups) to balance crosslinking density and flexibility .

Q. What toxicological frameworks guide risk assessment for diallyl ether derivatives in biomedical applications?

  • Methodological Answer : Refer to ECETOC Technical Report 95, which consolidates toxicology data for glycol ethers . For in vitro studies, use apoptosis assays (e.g., DNA fragmentation, intracellular Ca²⁺ levels) as in diallyl disulfide (DADS) research . Dose-response curves should account for metabolic activation (e.g., cytochrome P450-mediated oxidation) .

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